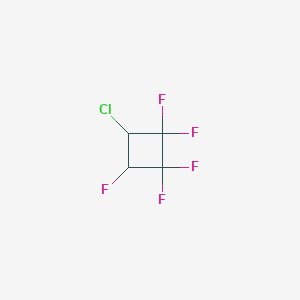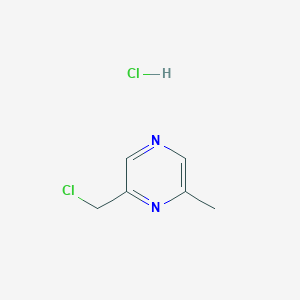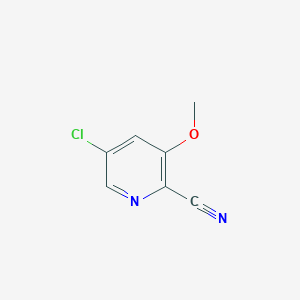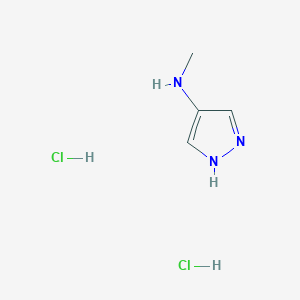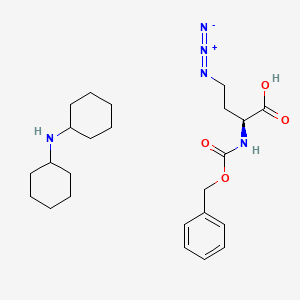
Z-L-Aha-OH dcha
描述
Z-L-Aha-OH (DCHA) is a click chemistry reagent containing an azide group . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the desired product .
Physical and Chemical Properties Analysis
Z-L-Aha-OH (DCHA) is a reagent containing an azide group . The physical and chemical properties of Z-L-Aha-OH (DCHA) are not detailed in the available resources.作用机制
Target of Action
Z-L-Aha-OH dcha is a click chemistry reagent containing an azide group . The primary targets of this compound are proteins that can be modified by the introduction of bioorthogonal handles .
Mode of Action
The azide group in this compound interacts with its protein targets, allowing for the introduction of bioorthogonal handles .
Biochemical Pathways
This compound affects the biochemical pathways involving protein modification . The introduction of bioorthogonal handles into proteins allows for selective labeling and visualization of the modified proteins, thereby affecting downstream effects such as protein-protein interactions, localization, and degradation .
Pharmacokinetics
As a click chemistry reagent, it is expected to have good bioavailability due to its small size and functional group that allows it to readily react with its targets .
Result of Action
The molecular and cellular effects of this compound’s action involve the modification of target proteins. This modification allows for the selective labeling and visualization of these proteins, which can provide valuable insights into their function, interactions, and localization within the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other reactive groups can affect the efficiency of the click chemistry reactions involving this compound . .
生化分析
Biochemical Properties
Z-L-Aha-OH dcha plays a significant role in biochemical reactions due to its azide group. This group allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In these reactions, this compound interacts with alkyne-containing molecules to form stable triazole linkages. This interaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and labeling of biomolecules .
Cellular Effects
This compound influences various cellular processes through its role in click chemistry. By enabling the specific labeling of biomolecules, it allows researchers to track and study the behavior of proteins, nucleic acids, and other cellular components. This can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the localization and interaction of these biomolecules within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of triazole linkages in click chemistry reactions. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst to form a stable triazole ring. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The formation of these linkages can be used to label and track biomolecules, providing valuable information about their interactions and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its effectiveness in labeling biomolecules, but its stability and reactivity should be regularly monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At optimal dosages, this compound effectively labels biomolecules without causing significant toxicity or adverse effects. At higher dosages, there may be threshold effects, including potential toxicity or adverse reactions. It is important to determine the appropriate dosage for each specific application to minimize any negative effects while maximizing the compound’s labeling efficiency .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in click chemistry. The azide group in this compound interacts with alkyne-containing molecules to form triazole linkages, which are stable and resistant to metabolic degradation. This stability allows this compound to be used in various biochemical applications without being rapidly metabolized or degraded .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within different cellular compartments. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, where it can exert its labeling effects. The precise localization of this compound is essential for accurately studying the interactions and functions of biomolecules within different cellular contexts .
属性
IUPAC Name |
(2S)-4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXXNIKKZNJTKM-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1431340.png)
![6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine](/img/structure/B1431343.png)


![8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1431346.png)
![4,5-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431347.png)
![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)

